Bienvenue dans la boutique en ligne BenchChem!

Guanidinoethyl disulfide

Nitric oxide synthase inhibition iNOS selectivity Enzyme kinetics

Guanidinoethyl disulfide (GED; bis(2-guanidinoethyl)disulfide; CAS 1072-13-5) is a small-molecule organosulfur compound in which two guanidinoethyl moieties are linked by a central disulfide bridge. It belongs to the mercaptoalkylguanidine class and is most extensively characterized as a competitive inhibitor of nitric oxide synthases (NOS) that exhibits preferential selectivity for the inducible isoform (iNOS) over the endothelial (ecNOS) and neuronal (bNOS) isoforms.

Molecular Formula C6H16N6S2
Molecular Weight 236.4 g/mol
CAS No. 1072-13-5
Cat. No. B094357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidinoethyl disulfide
CAS1072-13-5
Synonymsis(2-guanidinoethyl)disulfide
bis(2-guanidinoethyl)disulfide dihydrobromide
guanidinoethyldisulfide
Molecular FormulaC6H16N6S2
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESC(CSSCCN=C(N)N)N=C(N)N
InChIInChI=1S/C6H16N6S2/c7-5(8)11-1-3-13-14-4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)
InChIKeyIRMTXMJNHRISQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanidinoethyl Disulfide (CAS 1072-13-5): A Disulfide-Based, iNOS-Selective Research Tool with Dual Scavenging Activity


Guanidinoethyl disulfide (GED; bis(2-guanidinoethyl)disulfide; CAS 1072-13-5) is a small-molecule organosulfur compound in which two guanidinoethyl moieties are linked by a central disulfide bridge [1]. It belongs to the mercaptoalkylguanidine class and is most extensively characterized as a competitive inhibitor of nitric oxide synthases (NOS) that exhibits preferential selectivity for the inducible isoform (iNOS) over the endothelial (ecNOS) and neuronal (bNOS) isoforms [1][2]. Beyond enzyme inhibition, GED functions as a direct scavenger of peroxynitrite, a cytotoxic oxidant formed from nitric oxide and superoxide, providing a dual mechanism of pharmacological action that is distinct from many classical iNOS inhibitors [3].

Why Guanidinoethyl Disulfide Cannot Be Swapped for Other iNOS Inhibitors or Disulfide-Containing Analogs


GED is not a generic iNOS inhibitor or a simple disulfide scaffold. Substitution with mercaptoethylguanidine (MEG), its monomeric thiol counterpart, fails because MEG is readily oxidized to GED under physiological pH, introducing confounding chemical speciation [1][2]. Replacement with structurally analogous disulfides such as cystamine is inadequate because cystamine lacks the dual guanidine functionality required for both potent iNOS inhibition and peroxynitrite scavenging [3]. Even among iNOS-selective agents like 1400W or aminoguanidine, GED uniquely couples enzyme inhibition with direct oxidant scavenging, a combination that cannot be recapitulated by agents acting solely at the enzyme active site [2][4].

Quantitative Differentiation Evidence for Guanidinoethyl Disulfide: Head-to-Head and Cross-Study Comparisons with Key Analogs


GED Exhibits 4-Fold Selectivity for iNOS Over ecNOS at the Enzyme Level, Distinct from the Selectivity Profiles of Aminoguanidine and 1400W

On purified NOS isoforms, GED displays Ki values of 4.3 µM (iNOS), 18 µM (ecNOS), and 25 µM (bNOS), yielding a 4.2-fold selectivity for iNOS over ecNOS [1]. This contrasts with the iNOS selectivity profiles of clinically studied comparators: aminoguanidine shows 11-fold iNOS-over-eNOS selectivity (IC50 31 µM for iNOS), while 1400W achieves >4,000-fold selectivity (IC50 0.23 µM for iNOS) but through an irreversible, slow tight-binding mechanism rather than the competitive, reversible inhibition displayed by GED [2]. The moderate selectivity index of GED positions it as a tool compound for studying iNOS-dependent processes where complete isoform ablation is not desired.

Nitric oxide synthase inhibition iNOS selectivity Enzyme kinetics Inflammation research

Guanidinoethyl Disulfide Provides Combined iNOS Inhibition and Peroxynitrite Scavenging, While Aminoguanidine Lacks Direct Scavenging Activity

MEG reacts with peroxynitrite with a second-order rate constant of 1,900 ± 64 M⁻¹ s⁻¹ at 37°C, and this scavenging activity is dependent on its free thiol group [1]. Aminoguanidine, by contrast, does not react with ground-state peroxynitrite and does not inhibit peroxynitrite-induced cytochrome c oxidation [1]. GED, as the disulfide dimer of MEG, retains peroxynitrite scavenging capability through a distinct disulfide-mediated mechanism, as demonstrated by its ability to reduce peroxynitrite-induced nitrotyrosine formation in islet β-cells from approximately 30% (vehicle) to 1% (GED-treated) in NOD mice [2]. This dual pharmacological profile—competitive iNOS inhibition plus direct oxidant scavenging—is not shared by aminoguanidine, which acts solely through iNOS inhibition (and AGE inhibition) [1].

Peroxynitrite scavenging Dual mechanism Oxidative stress Anti-inflammatory agents

In Vivo Efficacy: GED Reduces Diabetes Incidence from 80% to 17% in NOD Mice, Demonstrating Disease-Modifying Activity Superior to Untreated Controls

In the NOD mouse model of spontaneous autoimmune diabetes, GED treatment (starting at age 5 weeks) delayed diabetes onset from 12 weeks to 22 weeks and reduced diabetes incidence at 30 weeks from 80% in vehicle-treated mice to 17% in GED-treated mice [1]. This corresponds to a 78.8% relative risk reduction. At the cellular level, GED decreased nitrotyrosine-positive β-cells from 30 ± 9% (vehicle) to 1 ± 1% (GED), a 96.7% reduction, confirming on-target peroxynitrite scavenging in the target tissue [1]. This in vivo disease-modifying efficacy has not been reported for aminoguanidine in the same NOD model; aminoguanidine has shown renoprotective effects in diabetic nephropathy models but through additional AGE-inhibitory mechanisms unrelated to GED's pharmacology [2].

Autoimmune diabetes In vivo efficacy NOD mouse model Disease prevention

GED Is More Resistant to Oxidative Degradation Than Its Monomeric Thiol MEG, with 14- to 18-Fold Lower Radiation-Induced Oxidation Yield

Under gamma irradiation in aqueous buffered solution, MEG undergoes rapid oxidation to GED with a radiation chemical yield (G-value) of 14.3–18.2 at pH 6, whereas GED itself is oxidized to downstream products (2-guanidoethanesulfinic acid, taurocyamine, inorganic sulfate) with substantially lower G-values of 0.29 (pH 7.5) and 1.0 (pH 8.5) [1]. This 14- to 62-fold difference in oxidative susceptibility demonstrates that GED is markedly more resistant to oxidative degradation than MEG. This stability difference has practical implications: in experimental settings, MEG solutions are frequently contaminated with GED due to spontaneous air oxidation, whereas GED maintains its chemical identity more reliably over time [2].

Chemical stability Oxidation resistance Gamma radiolysis Disulfide vs thiol

GED Demonstrates Superior DNA Binding and Radioprotective Efficacy Compared to Cystamine, a Structurally Analogous Disulfide

Equilibrium dialysis studies demonstrate that GED binds to DNA, whereas other disulfides including glutathione disulfide (GSSG) and cystamine show significantly less DNA binding [1]. Correlating with binding, GED conferred strong protection against both structural and functional radiation damage to DNA, while cystamine provided only weak protection against functional damage [1]. In a comparative study of DNA protective agents, the diamine cadaverine and the diguanidine PMDG bound DNA equally well as cystamine and GED, respectively, but showed no radioprotection, indicating that the combination of the disulfide bond and the bis-guanidine structure in GED is uniquely required for radioprotective activity [2].

DNA binding Radioprotection Cystamine comparison Disulfide structural analogs

GED Has Been Successfully Formulated as a Controlled-Release Agent in Hydrogel Microspheres, While Cystamine Is Used Primarily as a Crosslinker, Not a Drug Payload

GED has been successfully encapsulated as a model drug in oxidized hyaluronan-crosslinked gelatin hydrogel microspheres for sustained local delivery, with encapsulation confirmed by HPLC and an inverse correlation demonstrated between microsphere diameter and GED loading [1]. This contrasts with the role of cystamine, which in similar biomaterial contexts is typically employed as a crosslinking agent via Michael-type addition rather than as a therapeutic payload . The ability of GED to serve as a releasable active pharmaceutical ingredient within a controlled-release matrix—while retaining iNOS inhibitory and anti-inflammatory activity upon release—demonstrates a formulation versatility not realized for simpler disulfide analogs like cystamine.

Drug delivery Hydrogel microspheres Controlled release Formulation flexibility

Procurement-Relevant Application Scenarios for Guanidinoethyl Disulfide Based on Quantitative Differentiation Evidence


Preclinical Autoimmune Diabetes Research Requiring Combined iNOS Inhibition and Peroxynitrite Scavenging

Investigators using the NOD mouse model of type 1 diabetes can rationally select GED based on its demonstrated ability to reduce diabetes incidence from 80% to 17% and decrease islet nitrotyrosine from 30% to 1% [1]. This dual iNOS-inhibitory and peroxynitrite-scavenging profile is not offered by aminoguanidine or 1400W alone.

Circulatory Shock and Vascular Dysfunction Studies Where Isoform-Selective, Reversible NOS Inhibition Is Required

GED's 4.2-fold iNOS-over-ecNOS selectivity at the enzyme level (Ki 4.3 µM vs. 18 µM) and its capacity to prevent endotoxin-induced vascular hyporeactivity in vivo [2] make it suitable for experimental circulatory shock models where complete eNOS inhibition is contraindicated.

DNA Radioprotection Mechanistic Studies Comparing Disulfide- versus Thiol-Based Protective Agents

GED's superior DNA binding and radioprotective efficacy relative to cystamine and its distinct disulfide-dependent mechanism compared to thiol-based agents like MEG [3] provide a defined chemical probe for dissecting structure-activity relationships in nucleic acid radioprotection.

Controlled-Release Formulation Development Using Hydrogel-Based Delivery Systems

Formulation scientists developing sustained-release anti-inflammatory biomaterials can select GED as a model drug payload with documented encapsulation efficiency and retained bioactivity in oxidized hyaluronan-gelatin microspheres [4], a capability distinct from cystamine which functions as a structural crosslinker rather than a therapeutic payload.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanidinoethyl disulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.